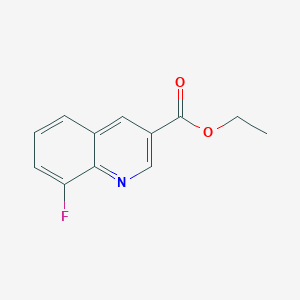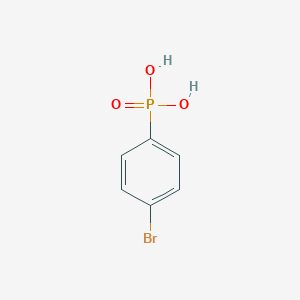
8-Fluoroquinolina-3-carboxilato de etilo
Descripción general
Descripción
Ethyl 8-fluoroquinoline-3-carboxylate is a fluorinated quinoline derivative. Quinolines are nitrogen-containing heterocyclic compounds that have significant importance in medicinal chemistry due to their wide range of biological activities. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties .
Aplicaciones Científicas De Investigación
Ethyl 8-fluoroquinoline-3-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active compounds, including antibacterial and antineoplastic agents.
Organic Synthesis: It is utilized in the synthesis of complex organic molecules and as a building block for the preparation of other fluorinated quinoline derivatives.
Mecanismo De Acción
Target of Action
Ethyl 8-fluoroquinoline-3-carboxylate, like other fluoroquinolones, primarily targets bacterial DNA-gyrase . DNA-gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in bacterial DNA replication, making it an effective target for antibacterial drugs .
Mode of Action
Fluoroquinolones, including Ethyl 8-fluoroquinoline-3-carboxylate, inhibit bacterial DNA-gyrase . They bind to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This formation of ternary complexes of drug, enzyme, and DNA blocks the progress of the replication fork , thereby inhibiting bacterial DNA replication and leading to bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by Ethyl 8-fluoroquinoline-3-carboxylate is bacterial DNA replication . By inhibiting DNA-gyrase, the compound disrupts the replication process, leading to the cessation of bacterial growth and eventually, bacterial cell death .
Pharmacokinetics
Fluoroquinolones, in general, are known for their good oral bioavailability and broad tissue distribution . They are metabolized in the liver and excreted via the kidneys .
Result of Action
The inhibition of DNA-gyrase by Ethyl 8-fluoroquinoline-3-carboxylate leads to the disruption of bacterial DNA replication . This results in the cessation of bacterial growth and eventually leads to bacterial cell death . Therefore, Ethyl 8-fluoroquinoline-3-carboxylate exhibits antibacterial activity .
Action Environment
The action, efficacy, and stability of Ethyl 8-fluoroquinoline-3-carboxylate can be influenced by various environmental factors.
Análisis Bioquímico
Biochemical Properties
Ethyl 8-fluoroquinoline-3-carboxylate plays a significant role in biochemical reactions. It is used in the synthesis of 3-(tetrazol-5-yl)quinolines, which are known to inhibit rat passive cutaneous anaphylaxis
Cellular Effects
It is known that fluoroquinolones, a family of compounds to which Ethyl 8-fluoroquinoline-3-carboxylate belongs, have a high level of antibacterial activity . They inhibit bacterial DNA-gyrase, affecting bacteria reproduction
Molecular Mechanism
This inhibition affects bacteria reproduction, leading to their antibacterial activity
Métodos De Preparación
The synthesis of ethyl 8-fluoroquinoline-3-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 8-fluoroquinoline-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride can yield ethyl 8-fluoroquinoline-3-carboxylate .
Industrial production methods often involve the use of green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Ethyl 8-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the quinoline ring can be substituted by nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
Ethyl 8-fluoroquinoline-3-carboxylate can be compared with other fluorinated quinoline derivatives such as:
Ciprofloxacin: A widely used fluoroquinolone antibiotic with a similar mechanism of action but different structural modifications.
Norfloxacin: Another fluoroquinolone with a broad spectrum of antibacterial activity.
Mefloquine: Primarily used as an antimalarial drug, it has a different substitution pattern on the quinoline ring.
The uniqueness of ethyl 8-fluoroquinoline-3-carboxylate lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Propiedades
IUPAC Name |
ethyl 8-fluoroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-2-16-12(15)9-6-8-4-3-5-10(13)11(8)14-7-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWANFMWJBLPCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1)C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573652 | |
| Record name | Ethyl 8-fluoroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71082-35-4 | |
| Record name | Ethyl 8-fluoroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[(4-Aminophenyl)amino]ethan-1-ol](/img/structure/B106328.png)
![2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B106331.png)


![Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B106342.png)
